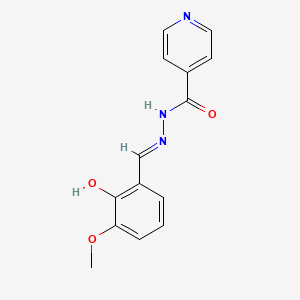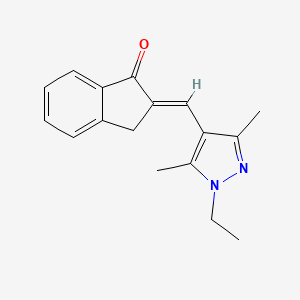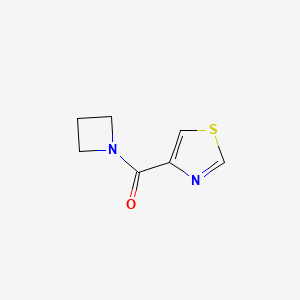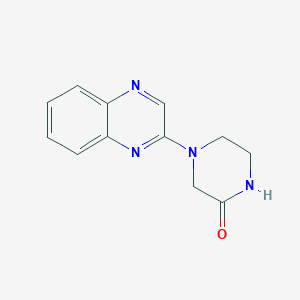
4-(2-喹喔啉基)-2-哌嗪酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Quinoxalin-2-YL)piperazin-2-one is a heterocyclic compound that features both quinoxaline and piperazine moieties Quinoxaline is a nitrogen-containing bicyclic compound, while piperazine is a six-membered ring containing two nitrogen atoms
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential antipsychotic agent due to its affinity for dopamine and serotonin receptors.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
Target of Action
The primary target of the compound 2-Piperazinone, 4-(2-quinoxalinyl)- is the PARP-1/2 proteins . These proteins play a crucial role in DNA repair and genomic stability, making them important targets in cancer therapy .
Mode of Action
2-Piperazinone, 4-(2-quinoxalinyl)- interacts with its targets, the PARP-1/2 proteins, by inhibiting their enzymatic activity . This inhibition prevents the proteins from repairing damaged DNA, which can lead to cell death, particularly in cancer cells that have defects in other DNA repair pathways .
Biochemical Pathways
The action of 2-Piperazinone, 4-(2-quinoxalinyl)- affects the DNA repair pathways in cells . By inhibiting the activity of PARP-1/2 proteins, this compound disrupts the repair of single-strand DNA breaks . This disruption can lead to the accumulation of DNA damage and ultimately cell death, particularly in cells that are deficient in other DNA repair mechanisms .
Result of Action
The molecular and cellular effects of 2-Piperazinone, 4-(2-quinoxalinyl)-'s action primarily involve the induction of DNA damage and cell death . By inhibiting the activity of PARP-1/2 proteins, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxalin-2-YL)piperazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of quinoxaline derivatives with piperazine under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 4-(Quinoxalin-2-YL)piperazin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
化学反应分析
Types of Reactions
4-(Quinoxalin-2-YL)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) in ethanol.
Major Products
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
相似化合物的比较
Similar Compounds
Quinoxaline: A simpler structure lacking the piperazine ring.
Piperazine: A simpler structure lacking the quinoxaline moiety.
Quinazoline: Another nitrogen-containing bicyclic compound with different pharmacological properties.
Uniqueness
4-(Quinoxalin-2-YL)piperazin-2-one is unique due to its combined structural features of quinoxaline and piperazine, which confer distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound in drug development .
属性
IUPAC Name |
4-quinoxalin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-12-8-16(6-5-13-12)11-7-14-9-3-1-2-4-10(9)15-11/h1-4,7H,5-6,8H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLQSRLLROCQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2573881.png)
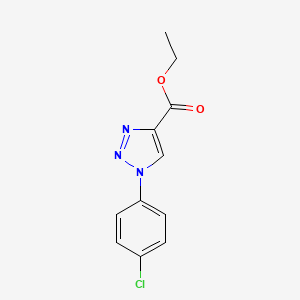
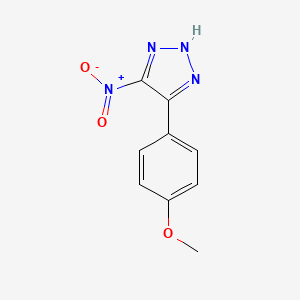
![3-Methyl-6-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2573885.png)
![N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2573889.png)
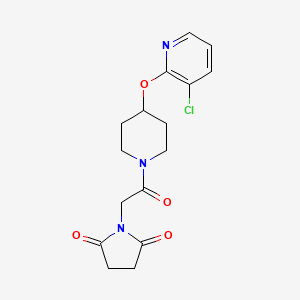
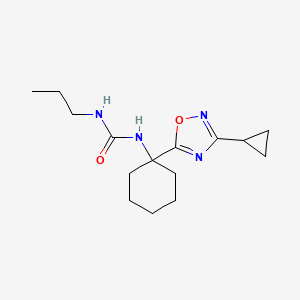
![N-butan-2-yl-2-[8-(3-methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B2573892.png)
![2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE](/img/structure/B2573894.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide](/img/structure/B2573896.png)
